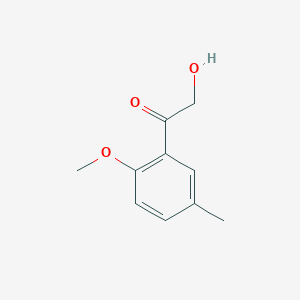
2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O3. It is also known by other names such as 2-Hydroxy-5-methoxyacetophenone and 2’-Hydroxy-5’-methoxyacetophenone . This compound is characterized by the presence of hydroxy, methoxy, and methyl functional groups attached to an ethanone backbone. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-methoxybenzoic acid with an acid catalyst such as sulfuric acid, hydrofluoric acid, or thionyl chloride . The reaction is typically carried out under controlled temperature and time conditions, followed by extraction, crystallization, or distillation to purify the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as solvent recovery, recycling of catalysts, and optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
2-Hydroxy-5-methylacetophenone: Similar structure but lacks the methoxy group.
2-Hydroxy-4-methoxyacetophenone: Similar structure but with different positioning of the methoxy group.
2-Hydroxy-3-methoxyacetophenone: Another isomer with a different methoxy group position.
Uniqueness: 2-Hydroxy-1-(2-methoxy-5-methylphenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-hydroxy-1-(2-methoxy-5-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5,11H,6H2,1-2H3 |
InChI Key |
AICHTDIPDIDLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



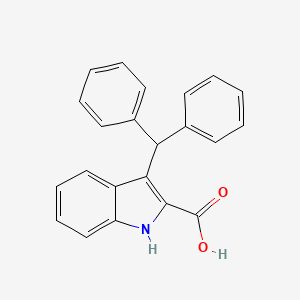

![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
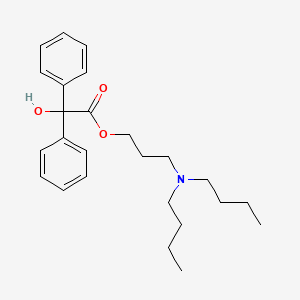
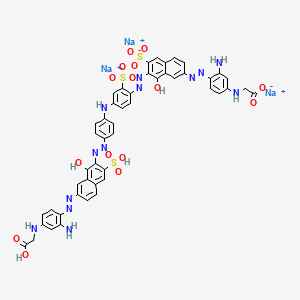
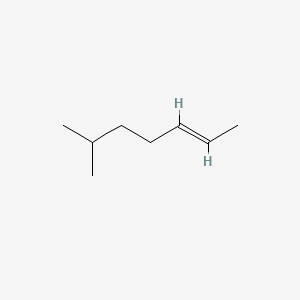
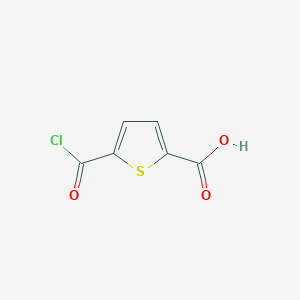
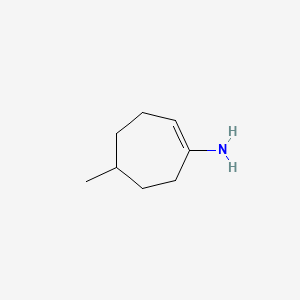


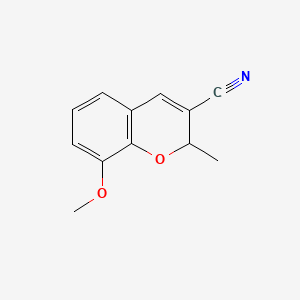
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
